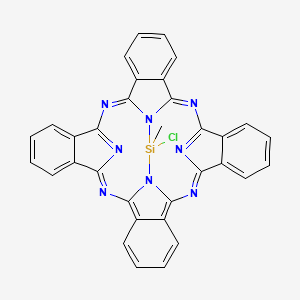
Methylsilicon(IV) phthalocyanine chlori
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylsilicon(IV) phthalocyanine chloride is a silicon-based phthalocyanine compound with the empirical formula C33H19ClN8Si and a molecular weight of 591.10. This compound is known for its intense far-red absorption and emission features, making it distinct from other phthalocyanines . It is used in various scientific research applications due to its unique chemical and physical properties.
Preparation Methods
The synthesis of Methylsilicon(IV) phthalocyanine chloride typically involves the use of dichloro silicon phthalocyanine (SiPcCl2) and bis-hydroxy silicon phthalocyanine (SiPc(OH)2) as precursors . The synthetic routes include:
Chemical Reactions Analysis
Methylsilicon(IV) phthalocyanine chloride undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, such as sulphonation, can enhance the compound’s photostability and solubility.
Common reagents used in these reactions include chlorosulphonic acid for sulphonation and various reducing agents for reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methylsilicon(IV) phthalocyanine chloride has a wide range of scientific research applications:
Photouncaging Techniques: Used in photouncaging techniques due to its far-red absorption and emission features.
Photothermal and Photoimmunotherapy: Employed in photothermal and photoimmunotherapy for cancer treatment.
Photovoltaics and Optoelectronics: Utilized in the development of photovoltaic cells and optoelectronic devices.
Photocatalysis: Applied in photocatalytic processes for environmental and industrial applications.
Mechanism of Action
The mechanism of action of Methylsilicon(IV) phthalocyanine chloride involves its interaction with light, leading to the generation of reactive oxygen species (ROS) that can induce cell damage and death. This property is particularly useful in photodynamic therapy (PDT) for cancer treatment . The compound’s molecular targets include cellular components that are susceptible to oxidative damage, such as lipids, proteins, and nucleic acids.
Comparison with Similar Compounds
Methylsilicon(IV) phthalocyanine chloride is unique due to its hexacoordinated silicon(IV) center and the presence of two axial positions that can be readily functionalized . Similar compounds include:
Silicon(IV) phthalocyanine dichloride (SiPcCl2): Used as a precursor in the synthesis of various silicon phthalocyanine derivatives.
Bis-hydroxy silicon phthalocyanine (SiPc(OH)2): Another precursor used in the synthesis of silicon phthalocyanine compounds.
Phenyltrichlorosilane and Methyltrichlorosilane: Used in the synthesis of silicon phthalocyanine derivatives.
These compounds share similar structural features but differ in their specific functional groups and applications.
Properties
IUPAC Name |
38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H19ClN8Si/c1-43(34)41-30-22-14-6-7-15-23(22)32(41)39-28-20-12-4-5-13-21(20)29(36-28)40-33-25-17-9-8-16-24(25)31(42(33)43)38-27-19-11-3-2-10-18(19)26(35-27)37-30/h2-17H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHBHEIQCZVJYBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(N2C3=C4C=CC=CC4=C2N=C5C6=CC=CC=C6C(=N5)N=C7N1C(=NC8=NC(=N3)C9=CC=CC=C98)C1=CC=CC=C17)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H19ClN8Si |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60746896 |
Source


|
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12118-97-7 |
Source


|
| Record name | 38-chloro-38-methyl-9,18,27,36,37,39,40,41-octaza-38-siladecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1,3,5,7,9,11,13,15,17(41),18,20,22,24,26,28(40),29,31,33,35-nonadecaene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60746896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

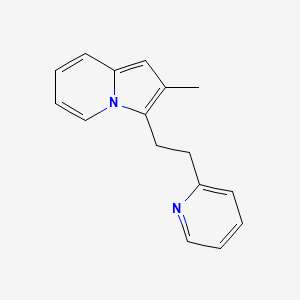
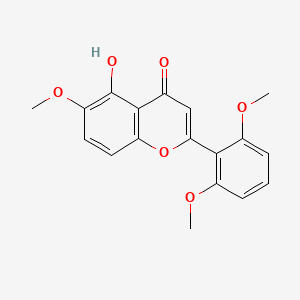
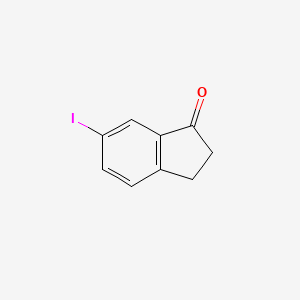
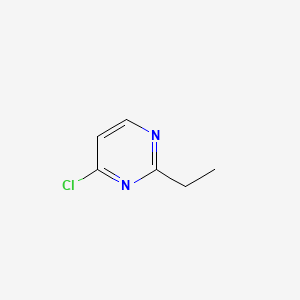

![Hexahydrofuro[3,4-b]pyrazine-5,7-dione](/img/structure/B576615.png)
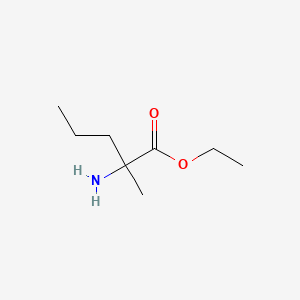
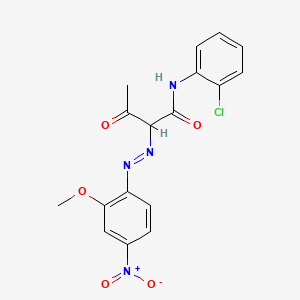

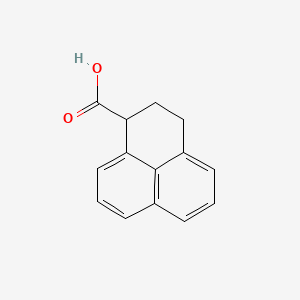
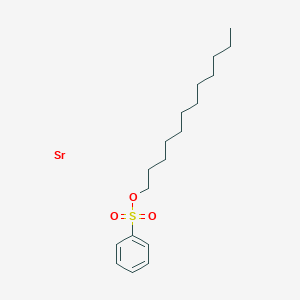
![(3R,3aS,5aS,9S,9aS,9bS)-3,5a,9-trimethyl-3a,4,5,6,7,9,9a,9b-octahydro-3H-benzo[g][1]benzofuran-2,8-dione](/img/structure/B576621.png)
![(5R,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-17-propan-2-yl-1,2,3,4,5,6,7,8,9,11,12,14,16,17-tetradecahydrocyclopenta[a]phenanthren-15-one](/img/structure/B576622.png)
